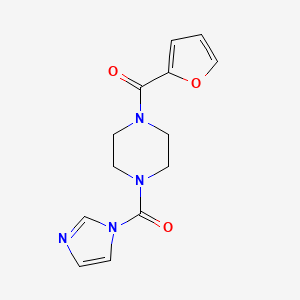

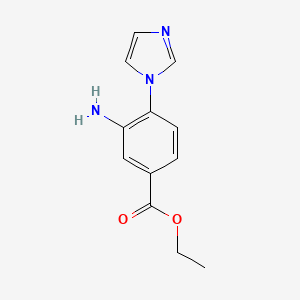

![molecular formula C23H23ClFN5O3 B2595477 2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-23-1](/img/structure/B2595477.png)

2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of triazoloquinazoline, a class of compounds known for their diverse biological activities . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Applications De Recherche Scientifique

Derivatives and Selectivity

Derivatives of the triazoloquinazoline adenosine antagonist, closely related to the specified compound, demonstrate selectivity for human A3 receptor subtype. This highlights their potential for therapeutic applications targeting specific receptor subtypes, indicating a route for the development of selective adenosine receptor modulators (Kim, Ji, & Jacobson, 1996).

Synthetic Approaches

Efficient synthetic methods for related compounds involve intramolecular copper-catalyzed cyclization of highly functionalized novel enamides. This methodology facilitates the introduction of diverse functional groups, paving the way for the synthesis of complex molecules with potential biological activities (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Anticancer Activity

Research into triazoloquinoline derivatives has explored their anticancer activity, demonstrating the importance of structural modifications for enhancing biological effectiveness. This suggests that compounds structurally similar to the one may have potential as anticancer agents, given appropriate modifications (Reddy, Reddy, Reddy, Reddy, Reddy, & Pathak, 2015).

Antimicrobial Properties

The exploration of triazole and quinazoline derivatives for antimicrobial applications has identified compounds with moderate to good activities against various pathogens. This indicates a potential research avenue for the compound , particularly in the development of new antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Water-Solubility Enhancement

Efforts to increase the aqueous solubility of quinazolin-4-one antitumor agents have led to the synthesis of more water-soluble analogues. These modifications not only improve solubility but also enhance cytotoxicity, indicating a strategy that could be applicable to enhancing the pharmaceutical properties of similar compounds (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).

Orientations Futures

Triazoles and their derivatives, including triazoloquinazolines, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities, as well as optimizing their properties for potential therapeutic applications.

Mécanisme D'action

Quinazoline Derivatives

Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .

1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are also known to possess diverse biological activities . They are often synthesized using 3-amino-1,2,4-triazole .

Propriétés

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN5O3/c1-4-10-28-21(32)15-9-8-14(20(31)26-13(2)3)11-19(15)30-22(28)27-29(23(30)33)12-16-17(24)6-5-7-18(16)25/h5-9,11,13H,4,10,12H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICUYQWJFQEBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)

![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2595396.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)

![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)

![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B2595412.png)